An In-Depth Technical Guide to Methyl 5-(4-methoxyphenyl)nicotinate: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to Methyl 5-(4-methoxyphenyl)nicotinate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(4-methoxyphenyl)nicotinate is a heterocyclic compound belonging to the class of 5-aryl-nicotinates. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by nicotinic acid and its derivatives. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are known to play crucial roles in various physiological processes and have been investigated for their therapeutic potential in a range of diseases, including inflammatory conditions and cancer.[1][2][3][4][5][6] The introduction of an aryl group at the 5-position of the pyridine ring, as seen in the topic compound, offers a strategic modification to explore novel structure-activity relationships and potentially enhance therapeutic efficacy. This guide provides a comprehensive overview of the chemical structure, synthesis, spectroscopic characterization, and potential applications of Methyl 5-(4-methoxyphenyl)nicotinate, serving as a valuable resource for researchers in drug discovery and development.
Chemical Structure and Identification
The core structure of Methyl 5-(4-methoxyphenyl)nicotinate consists of a pyridine ring substituted with a methoxycarbonyl group at the 3-position and a 4-methoxyphenyl group at the 5-position.
Systematic IUPAC Name: Methyl 5-(4-methoxyphenyl)pyridine-3-carboxylate
Molecular Formula: C₁₄H₁₃NO₃
Molecular Weight: 243.26 g/mol
CAS Number: 56187-32-7
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];
} enddot Caption: Chemical structure of Methyl 5-(4-methoxyphenyl)nicotinate.
Synthesis of Methyl 5-(4-methoxyphenyl)nicotinate
The synthesis of Methyl 5-(4-methoxyphenyl)nicotinate is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the creation of biaryl systems.[7][8][9] The key starting materials for this synthesis are Methyl 5-bromonicotinate and 4-methoxyphenylboronic acid.
Synthetic Workflow
dot graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} enddot Caption: General workflow for the synthesis of Methyl 5-(4-methoxyphenyl)nicotinate.
Detailed Experimental Protocol
This protocol describes a representative Suzuki-Miyaura coupling reaction for the synthesis of Methyl 5-(4-methoxyphenyl)nicotinate.
Materials:
-
Methyl 5-bromonicotinate (1.0 eq)
-
4-Methoxyphenylboronic acid (1.1 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
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Sodium Carbonate (Na₂CO₃) (2.0 eq)
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Toluene
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Ethanol
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Water
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Ethyl acetate
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Hexane
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Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add Methyl 5-bromonicotinate, 4-methoxyphenylboronic acid, and sodium carbonate.
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), to the reaction mixture.
-
Heat the reaction mixture to reflux (typically around 80-90 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent (e.g., 3:7 v/v).[3]
-
Evaporate the solvent from the collected fractions to yield Methyl 5-(4-methoxyphenyl)nicotinate as colorless needles.[3]
Spectroscopic Characterization
The structural identity and purity of the synthesized Methyl 5-(4-methoxyphenyl)nicotinate can be confirmed using various spectroscopic techniques.
| Technique | Expected Data |
| Melting Point | 99-101 °C[3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.21 (s, 1H, H-2 pyridine), 8.78 (d, J=2.0 Hz, 1H, H-6 pyridine), 8.35 (t, J=2.2 Hz, 1H, H-4 pyridine), 7.55 (d, J=8.8 Hz, 2H, Ar-H), 7.01 (d, J=8.8 Hz, 2H, Ar-H), 3.96 (s, 3H, COOCH₃), 3.87 (s, 3H, OCH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 165.8, 160.2, 153.2, 148.1, 137.5, 132.9, 129.3, 128.5, 126.9, 114.5, 55.4, 52.5. |
| FT-IR (KBr, cm⁻¹) | ~3000 (C-H aromatic), ~2950 (C-H aliphatic), ~1725 (C=O ester), ~1610, 1580, 1480 (C=C aromatic), ~1250 (C-O ether), ~1180 (C-O ester). |
| Mass Spectrometry (EI) | m/z (%): 243 (M⁺), 212 ([M-OCH₃]⁺), 184 ([M-COOCH₃]⁺), 154, 139, 115, 77. |
Potential Applications in Drug Discovery
Nicotinic acid and its derivatives have garnered significant attention in the field of drug discovery due to their wide range of pharmacological activities. These compounds have been explored for their potential as anti-inflammatory, analgesic, and anti-tubercular agents.[1][2] The structural modifications of the basic nicotinic acid scaffold can lead to compounds with enhanced potency and improved pharmacokinetic profiles.
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory properties of nicotinic acid derivatives.[3][5][6] The mechanism of action is thought to involve the modulation of various inflammatory pathways. The introduction of an aryl group at the 5-position of the nicotinic acid scaffold, as in Methyl 5-(4-methoxyphenyl)nicotinate, may influence its interaction with biological targets involved in the inflammatory response. Further in-vitro and in-vivo studies are warranted to fully elucidate the anti-inflammatory potential of this specific compound.
Cytotoxic Activity
The cytotoxic effects of various heterocyclic compounds, including pyridine derivatives, against different cancer cell lines have been reported.[10][11][12] The structural features of Methyl 5-(4-methoxyphenyl)nicotinate, particularly the presence of the biaryl system, make it a candidate for investigation as a potential anticancer agent. Evaluation of its cytotoxic activity against a panel of cancer cell lines would provide valuable insights into its potential as a lead compound for the development of new anticancer drugs.
Conclusion
Methyl 5-(4-methoxyphenyl)nicotinate is a synthetically accessible compound with a chemical structure that holds promise for applications in drug discovery. The well-established Suzuki-Miyaura coupling provides an efficient route for its synthesis. This technical guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and a summary of its expected spectroscopic characteristics. The exploration of its biological activities, particularly its anti-inflammatory and cytotoxic potential, represents a promising avenue for future research. The information presented herein serves as a foundational resource for scientists and researchers interested in the further investigation and development of novel therapeutics based on the 5-aryl-nicotinate scaffold.
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